4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O5S2 and its molecular weight is 440.91. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Insights and Chemical Transformations
- Understanding Acidolysis Mechanisms: Yokoyama (2015) delved into the acidolysis of lignin model compounds, revealing distinctive reaction pathways and mechanisms for different types of model compounds. This research contributes to our understanding of chemical transformations in lignin-derived compounds, potentially applicable to the compound due to structural similarities in the use of sulfonamide and methoxy groups (Yokoyama, 2015).
Pharmaceutical Impurities and Synthesis
- Novel Synthesis and Impurities in Pharmaceuticals: Saini et al. (2019) discussed the novel methods of synthesizing pharmaceuticals and the significance of understanding pharmaceutical impurities, emphasizing the importance of purity in pharmaceutical compounds and the complexity of synthesizing compounds with specific functional groups like methoxy or sulfonamide (Saini et al., 2019).
Understanding Chemical Structures and Reactivity
- Synthesis and Applications of Heterocycles: The work of Petrov and Androsov (2013) highlights the synthetic potential and utility of heterocyclic compounds, which is relevant for understanding the reactivity and potential applications of complex molecules like 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide, given its structural complexity and the presence of a thiazole ring (Petrov & Androsov, 2013).
Mechanism of Action
Target of Action
The compound “4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of Action
Thiazole derivatives are known to interact with biological targets in a variety of ways, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane function .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Thiazole derivatives can have varied pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .
Future Directions
Thiazoles have been the subject of much research due to their wide range of biological activities and their presence in many biologically active compounds. Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDYTQNUKBENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.